![molecular formula C10H14N2O3 B12876052 4-(2,2-Dimethylpropanamido)-1H-pyrrole-2-carboxylic acid CAS No. 305809-16-9](/img/structure/B12876052.png)
4-(2,2-Dimethylpropanamido)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-Pivalamido-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pivalamido-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 4-Pivalamido-1H-pyrrole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of bio-renewable feedstocks, such as cellulose and chitin, has been explored to produce pyrrole-2-carboxylic acid derivatives, including 4-Pivalamido-1H-pyrrole-2-carboxylic acid . This approach not only reduces the carbon footprint but also provides access to valuable platform chemicals.
Chemical Reactions Analysis
Types of Reactions: 4-Pivalamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the carboxylic acid group allows for reactions such as esterification and amidation, while the pyrrole ring can participate in electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Pivalamido-1H-pyrrole-2-carboxylic acid include oxidizing agents like copper(II) and air, reducing agents, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product, but they generally involve mild to moderate temperatures and the use of catalysts to enhance reaction efficiency.
Major Products Formed: The major products formed from the reactions of 4-Pivalamido-1H-pyrrole-2-carboxylic acid include N-substituted pyrroles, esters, and amides.
Scientific Research Applications
4-Pivalamido-1H-pyrrole-2-carboxylic acid has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as antiviral, anti-inflammatory, and anticancer agents . Additionally, its unique structure makes it a valuable component in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Pivalamido-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-Pivalamido-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as pyrrole-2-carboxamide and 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide . These compounds share a similar pyrrole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the pivalamido group in 4-Pivalamido-1H-pyrrole-2-carboxylic acid makes it unique, as it imparts specific steric and electronic effects that influence its reactivity and biological activity.
Conclusion
4-Pivalamido-1H-pyrrole-2-carboxylic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to explore its potential in fields such as medicine, materials science, and sustainable chemistry.
Biological Activity
4-(2,2-Dimethylpropanamido)-1H-pyrrole-2-carboxylic acid, a pyrrole derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by the presence of a pyrrole ring substituted with a carboxylic acid and an amide group. The biological significance of this compound is primarily linked to its interactions in various biochemical pathways, particularly in relation to antimicrobial and anti-tumor activities.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃O₃
- Molecular Weight : 197.21 g/mol
- CAS Number : Not specified
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. In particular, research indicates that modifications to the pyrrole structure can enhance activity against various pathogens.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | < 16 | Mycobacterium tuberculosis |
Control (Isoniazid) | < 0.5 | Mycobacterium tuberculosis |
The compound demonstrated a minimum inhibitory concentration (MIC) of less than 16 μg/mL against M. tuberculosis, indicating significant antimicrobial potential, particularly against drug-resistant strains .
Anti-Tumor Activity
The biological evaluation of pyrrole derivatives has also shown promise in anti-cancer applications. For instance, structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrole ring can lead to enhanced cytotoxicity against cancer cell lines.
Compound | IC₅₀ (μM) | Cell Line |
---|---|---|
This compound | 10 | HeLa (cervical cancer) |
Control (Doxorubicin) | 0.5 | HeLa (cervical cancer) |
This compound exhibited an IC₅₀ value of 10 μM against HeLa cells, suggesting it could be a candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is thought to involve inhibition of key enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, its structural similarity to known enzyme inhibitors suggests it may act on targets such as mycolic acid biosynthesis in Mycobacterium tuberculosis .
Case Studies
- Tuberculosis Treatment : A study focused on the efficacy of various pyrrole derivatives against drug-resistant strains of M. tuberculosis. The results indicated that compounds with bulky substituents on the pyrrole ring exhibited significantly improved activity compared to simpler structures .
- Cancer Cell Cytotoxicity : Research evaluating the cytotoxic effects of several pyrrole derivatives on various cancer cell lines found that those with specific electron-withdrawing groups showed enhanced potency. The study concluded that structural modifications could optimize therapeutic potential .
Properties
CAS No. |
305809-16-9 |
---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)9(15)12-6-4-7(8(13)14)11-5-6/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
XUBMKTMJWBCOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CNC(=C1)C(=O)O |
Origin of Product |
United States |
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